Predicted Boiling Point: 2-Cyano vs. 4-Cyano Regioisomer Differentiation for Thermal Process Design
The target 2-cyano-4'-pyrrolidinomethyl benzophenone exhibits a predicted boiling point of 486.1 ± 35.0 °C, compared to 462.4 °C at 760 mmHg for the 4-cyano regioisomer (CAS 898776-08-4) . This 23.7 °C difference, although based on predicted rather than experimental data, indicates stronger intermolecular forces in the ortho-cyano isomer, likely due to altered dipole orientation affecting π–π stacking and hydrogen-bonding capacity.
| Evidence Dimension | Normal boiling point (predicted) |
|---|---|
| Target Compound Data | 486.1 ± 35.0 °C |
| Comparator Or Baseline | 4-Cyano-4'-pyrrolidinomethyl benzophenone (CAS 898776-08-4): 462.4 °C at 760 mmHg |
| Quantified Difference | Δ ≈ 23.7 °C (target higher) |
| Conditions | Predicted values from ChemicalBook and ChemSrc databases; no experimental validation cited |
Why This Matters
The higher boiling point of the 2-cyano isomer suggests greater thermal robustness, which is a critical parameter when selecting intermediates for high-temperature synthetic routes or when designing distillation-based purification workflows.
